N-(2-carbamoylphenyl)-2-(4-(trifluoromethyl)phenyl)-2H-tetrazole-5-carboxamide
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Overview
Description
N-(2-carbamoylphenyl)-2-(4-(trifluoromethyl)phenyl)-2H-tetrazole-5-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a tetrazole ring, which is known for its stability and versatility in chemical reactions, making it a valuable component in pharmaceuticals, agrochemicals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-carbamoylphenyl)-2-(4-(trifluoromethyl)phenyl)-2H-tetrazole-5-carboxamide typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 2-aminobenzamide with 4-(trifluoromethyl)benzoyl chloride to form an intermediate, which is then cyclized with sodium azide to introduce the tetrazole ring. The reaction conditions often require the use of solvents like dimethylformamide (DMF) and catalysts such as triethylamine to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors to maintain precise control over reaction parameters and the implementation of purification techniques like recrystallization and chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
N-(2-carbamoylphenyl)-2-(4-(trifluoromethyl)phenyl)-2H-tetrazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.
Substitution: The tetrazole ring can participate in nucleophilic substitution reactions, often facilitated by bases like sodium hydroxide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic solutions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, N-(2-carbamoylphenyl)-2-(4-(trifluoromethyl)phenyl)-2H-tetrazole-5-carboxamide is used as a building block for the synthesis of more complex molecules. Its tetrazole ring is particularly valuable for creating stable linkages in organic synthesis.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its structural features allow it to interact with various biological targets, making it a candidate for drug development.
Medicine
In medicine, the compound’s stability and reactivity make it a potential candidate for developing new pharmaceuticals. It is investigated for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.
Industry
In the industrial sector, this compound is used in the development of advanced materials, such as polymers and coatings, due to its chemical stability and resistance to degradation.
Mechanism of Action
The mechanism of action of N-(2-carbamoylphenyl)-2-(4-(trifluoromethyl)phenyl)-2H-tetrazole-5-carboxamide involves its interaction with specific molecular targets. The tetrazole ring can form strong hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. These interactions can modulate enzyme activity, receptor binding, and signal transduction processes, contributing to the compound’s biological effects.
Comparison with Similar Compounds
Similar Compounds
N-(2-carbamoylphenyl)-2-phenyl-2H-tetrazole-5-carboxamide: Lacks the trifluoromethyl group, resulting in different chemical properties.
N-(2-carbamoylphenyl)-2-(4-methylphenyl)-2H-tetrazole-5-carboxamide: Contains a methyl group instead of a trifluoromethyl group, affecting its reactivity and stability.
Uniqueness
The presence of the trifluoromethyl group in N-(2-carbamoylphenyl)-2-(4-(trifluoromethyl)phenyl)-2H-tetrazole-5-carboxamide enhances its lipophilicity and metabolic stability, making it more suitable for certain applications compared to its analogs. This unique feature also influences its binding affinity to biological targets, potentially leading to more potent biological effects.
Properties
IUPAC Name |
N-(2-carbamoylphenyl)-2-[4-(trifluoromethyl)phenyl]tetrazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11F3N6O2/c17-16(18,19)9-5-7-10(8-6-9)25-23-14(22-24-25)15(27)21-12-4-2-1-3-11(12)13(20)26/h1-8H,(H2,20,26)(H,21,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AYTYLSUMZDJTGN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)N)NC(=O)C2=NN(N=N2)C3=CC=C(C=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11F3N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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